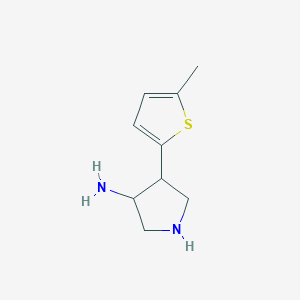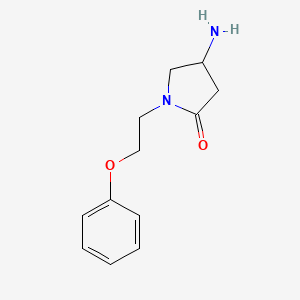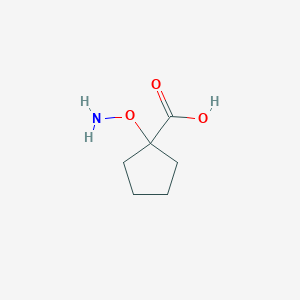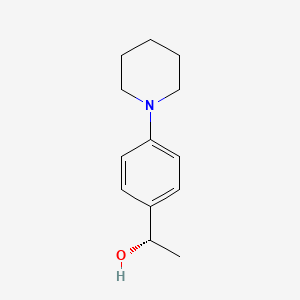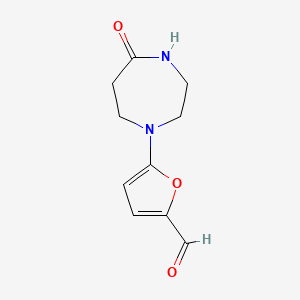
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the thiophene ring, along with a methanol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol typically involves the bromination of 2,5-dimethylthiophene followed by a formylation reaction to introduce the methanol group. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The formylation can be achieved using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination or thiourea for thiolation.
Major Products
Oxidation: (4-Bromo-2,5-dimethylthiophen-3-yl)carboxylic acid.
Reduction: 2,5-Dimethylthiophen-3-ylmethanol.
Substitution: (4-Amino-2,5-dimethylthiophen-3-yl)methanol or (4-Mercapto-2,5-dimethylthiophen-3-yl)methanol.
科学研究应用
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interactions with specific proteins and nucleic acids.
相似化合物的比较
Similar Compounds
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride: Similar structure but with an amine group instead of a methanol group.
(2-Bromo-4,5-dimethoxyphenyl)methanol: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, two methyl groups, and a methanol group makes it a versatile intermediate for various synthetic applications.
属性
分子式 |
C7H9BrOS |
|---|---|
分子量 |
221.12 g/mol |
IUPAC 名称 |
(4-bromo-2,5-dimethylthiophen-3-yl)methanol |
InChI |
InChI=1S/C7H9BrOS/c1-4-6(3-9)7(8)5(2)10-4/h9H,3H2,1-2H3 |
InChI 键 |
YMWRAIGPNCCCNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(S1)C)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13173482.png)
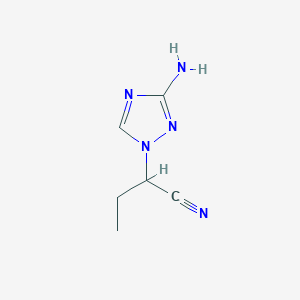
![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
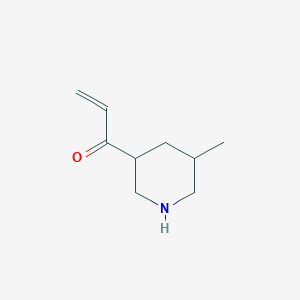
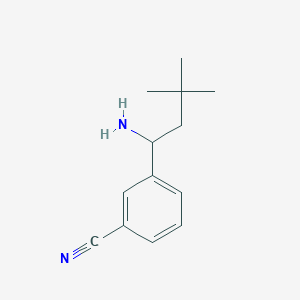
![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
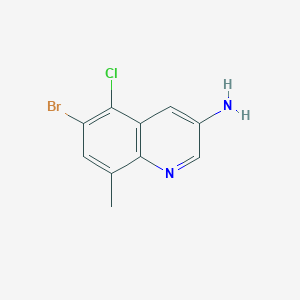
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
